Product packaging for GRD081(Cat. No.:)

GRD081

Cat. No.: B1574719
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathways in Cellular Regulation

The PI3K/mTOR signaling network is a central hub for processing extracellular and intracellular signals to control cell growth, metabolism, and survival.

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that, upon activation by growth factors and other stimuli, phosphorylate phosphoinositides. This action generates second messengers that recruit and activate downstream signaling proteins, most notably the serine/threonine kinase Akt. Activated Akt then modulates a wide array of substrates involved in promoting cell survival by inhibiting apoptotic proteins and fostering cell growth and proliferation. The PI3K/Akt axis is fundamental in normal cellular physiology, and its aberrant activation is a hallmark of many cancers.

The mammalian (or mechanistic) target of rapamycin (mTOR) is a serine/threonine kinase that functions as a master regulator of cell growth and metabolism. It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1, a key downstream effector of the PI3K/Akt pathway, directly controls protein synthesis by phosphorylating targets like S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1). This regulation ensures that cells only commit to energy-intensive processes like protein production and cell cycle progression when sufficient resources are available.

The PI3K and mTOR pathways are intricately linked. PI3K-generated signals are a primary upstream activator of mTORC1. Conversely, mTORC1 can exert negative feedback on the PI3K pathway. This complex interplay means that targeting only one component can sometimes lead to compensatory activation of the other, limiting therapeutic efficacy. This interdependency provides a strong basis for developing inhibitors that can simultaneously block both kinases.

Rationale for Dual Inhibition Strategies in Preclinical Compound Development

The limitations of single-target inhibitors have driven the development of compounds that can concurrently block both PI3K and mTOR.

Dual inhibition offers a more comprehensive blockade of the signaling network, potentially overcoming the feedback mechanisms that can limit the effectiveness of single-agent therapies. By targeting both PI3K and mTOR, compounds like GRD081 can inhibit downstream effects such as the phosphorylation of Akt and interfere with mTORC1-mediated protein synthesis and cell cycle progression. smolecule.com This simultaneous targeting may lead to more effective disruption of cancer cell growth and survival. smolecule.com

The initial discovery of rapamycin as an mTOR inhibitor and the subsequent identification of PI3K's role in cancer spurred decades of research. Early efforts focused on developing selective inhibitors for either PI3K or mTOR. While several of these single-target agents have been approved, their clinical activity can be constrained by pathway crosstalk. This has led to the rational design and development of dual inhibitors. This compound is a compound that has emerged from this line of research and has been evaluated in subchronic toxicity studies as a step towards potential clinical trials. nih.govresearchgate.net

Research Findings for this compound

Preclinical research provides foundational data on the biological activity and characteristics of investigational compounds.

Table 1: Preclinical Toxicity Studies of this compound

This table summarizes findings from a 28-day oral administration study in Sprague-Dawley rats and beagle dogs. nih.gov

SpeciesDosing ScheduleObserved EffectsNo-Observed-Adverse-Effect Level (NOAEL)Reversibility
Sprague-Dawley Rats 2, 5, 10 mg/kg/dayMyelosuppression, immunosuppression, hematological toxicity, moderate liver, pancreas, and kidney toxicity. Unscheduled mortality at 5 and 10 mg/kg/day.< 2 mg/kg/dayMost effects were reversible after a 14-day recovery period.
Beagle Dogs 1, 2, 4 mg/kg/dayMyelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity.1 mg/kg/dayMost effects were reversible after a 14-day recovery period.

These findings are noted to be consistent with the expected effects of inhibiting the PI3K/mTOR signaling pathway. nih.gov

Overview of this compound as a Research Compound

This compound is a synthetic small molecule compound that has been identified and characterized as a dual inhibitor of PI3K and mTOR. europa.eu As a research compound, this compound serves as a tool for investigating the biological consequences of simultaneously blocking these two key enzymes. Its development and study allow researchers to explore the therapeutic potential and the physiological effects of dual PI3K/mTOR inhibition in various preclinical models.

Identification of this compound as a Dual PI3K/mTOR Inhibitor

This compound has been explicitly classified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). europa.eumdpi.com This classification is based on its mechanism of action, which involves targeting both of these critical enzymes in the same signaling pathway. The specific chemical structure of this compound enables it to interfere with the activity of both PI3K and mTOR, thereby disrupting the downstream signaling that promotes cell growth and survival. europa.eu

Preclinical research has focused on characterizing the effects of this dual inhibition. Studies have shown that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines and inhibit the growth of tumors in animal models. europa.eu The compound's activity is a direct consequence of its ability to perturb the physiological processes associated with the PI3K/mTOR signaling pathway. nih.gov

A subchronic toxicity study was conducted to evaluate the effects of repeated oral administration of this compound in Sprague-Dawley rats and beagle dogs. nih.gov This study provided insights into the compound's in vivo effects and identified a no-observed-adverse-effect level (NOAEL). nih.gov

Detailed Research Findings

Research on this compound has primarily been documented in a 28-day subchronic toxicity study in two animal species. The findings from this study provide the most detailed public data on the in vivo effects of the compound.

The study revealed that repeated oral administration of this compound led to several dose-dependent effects consistent with the inhibition of the PI3K/mTOR pathway. nih.gov The observed effects included myelosuppression, immunosuppression, and hematological toxicity. nih.gov Additionally, moderate toxicity to the liver, pancreas, and kidney was noted. nih.gov These findings are in line with the known roles of the PI3K/mTOR pathway in regulating the function of these organ systems. Importantly, most of the observed adverse effects were found to be reversible after a 14-day recovery period. nih.gov

The no-observed-adverse-effect level (NOAEL) was determined to be 1 mg/kg/day in beagle dogs and less than 2 mg/kg/day in Sprague-Dawley rats. nih.gov

Table 1: Summary of Subchronic Toxicity Findings for this compound

SpeciesKey FindingsNo-Observed-Adverse-Effect Level (NOAEL)
Sprague-Dawley Rat Myelosuppression, immunosuppression, hematological toxicity, moderate liver, pancreas, and kidney toxicity. Unscheduled mortality at 5 and 10 mg/kg/day.< 2 mg/kg/day
Beagle Dog Myelosuppression, immunosuppression, hematological toxicity, moderate liver, pancreas, and kidney toxicity.1 mg/kg/day

Data sourced from a 28-day repeated oral administration study. nih.gov

Properties

IUPAC Name

NONE

Appearance

solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GRD081;  GRD-081;  GRD 081.

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Grd081

Direct Enzymatic Inhibition by GRD081

As a dual PI3K/mTOR inhibitor, this compound directly interacts with and inhibits the enzymatic activity of both PI3K and mTOR. smolecule.comhodoodo.comhodoodo.com This direct binding to the active sites of these kinases prevents their normal function. smolecule.com

Binding Interactions with PI3K Active Sites

PI3K is a family of lipid kinases that phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.govresearchgate.netmdpi.com This reaction is a key step in activating downstream signaling. Class I PI3Ks, often involved in cancer, have a conserved ATP binding region within their kinase domain. mdpi.com Small-molecule inhibitors like this compound are designed to target this ATP binding site, competing with ATP for access and thereby blocking PI3K's catalytic activity. smolecule.commdpi.com The specific chemical structure of this compound allows it to effectively compete for binding at the active site. smolecule.com

Binding Interactions with mTOR Active Sites

mTOR is a serine/threonine protein kinase that functions as the catalytic core of two distinct complexes, mTORC1 and mTORC2. frontiersin.orgwikipedia.orggenome.jp These complexes play varied roles in cellular regulation. mdpi.comwikipedia.orggenome.jp ATP-competitive mTOR kinase inhibitors, including dual PI3K/mTOR inhibitors like this compound, bind to the ATP-binding site in the mTOR kinase domain. wikipedia.org This binding is required for the function of both mTORC1 and mTORC2. wikipedia.org By occupying this site, this compound prevents mTOR from phosphorylating its substrates, thus downregulating mTOR signaling. wikipedia.org

Downstream Signaling Perturbations Induced by this compound

Inhibition of PI3K and mTOR by this compound leads to significant perturbations in downstream signaling pathways that control critical cellular functions. smolecule.com

Regulation of Akt Phosphorylation by this compound

Akt, a serine/threonine kinase, is a pivotal downstream effector in the PI3K pathway. smolecule.comnih.govthermofisher.com PI3K activation leads to the production of PIP3, which recruits Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. nih.govresearchgate.netmdpi.comnih.gov Activated Akt then phosphorylates a variety of downstream molecules involved in cell survival, proliferation, metabolism, and differentiation. nih.govresearchgate.netmdpi.comcellsignal.com this compound, by inhibiting PI3K, reduces the production of PIP3, thereby impairing the recruitment and phosphorylation of Akt. smolecule.com Studies have shown that dual PI3K/mTOR inhibitors can lead to decreased phosphorylation of Akt. smolecule.com Specifically, inhibition of PI3K and mTORC2 can play a key role in minimizing the feedback activation of Akt. wikipedia.org Research in lymphatic endothelial cells with PI3K mutations demonstrated that treatment with a mTOR inhibitor diminished Akt phosphorylation. nih.gov

Modulation of mTOR Complex 1 (mTORC1) Activity

mTORC1 is a key complex downstream of PI3K/Akt signaling that regulates cell growth, protein synthesis, and cell cycle progression. smolecule.comnih.govmdpi.comgenome.jp Akt activation inhibits the TSC1/TSC2 complex, a negative regulator of mTORC1, leading to mTORC1 activation. nih.govfrontiersin.orgresearchgate.net this compound, through its dual inhibition of PI3K and mTOR, directly and indirectly modulates mTORC1 activity. smolecule.com Direct binding of this compound to the mTOR kinase domain within mTORC1 inhibits its function. wikipedia.org Additionally, by inhibiting PI3K and reducing Akt phosphorylation, this compound prevents the inactivation of the TSC complex, further suppressing mTORC1 activity. nih.govresearchgate.net Inhibition of mTORC1 affects the phosphorylation of its downstream substrates, such as S6K1 and 4EBP1. nih.govwikipedia.orgnih.gov

Influence on Cell Cycle Progression Regulators

The PI3K/Akt/mTOR signaling pathway plays a vital role in regulating cell cycle progression. The cell cycle, a tightly controlled series of events leading to cell division, consists of distinct phases: G1 (cell growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis). nih.govjackwestin.comuomustansiriyah.edu.iq Progression through these phases is orchestrated by the activity of cyclin-dependent kinases (Cdks) in complex with cyclins, whose activity is significantly influenced by growth factor-initiated signaling pathways, including the PI3K/Akt pathway. nih.gov

Inhibition of mTOR complex 1 by this compound directly impacts processes that regulate cell cycle progression. smolecule.com The PI3K/Akt/mTOR pathway is known to promote cell growth and proliferation, and its dysregulation is frequently observed in conditions characterized by uncontrolled cell division. smolecule.comnih.gov Research has shown that the PI3K, AKT, and mTOR proteins are highly expressed in rapidly growing cells, such as those found in early embryos and tumor cells, suggesting their important regulatory role in proliferation. spandidos-publications.comnih.gov Inhibitors targeting the PI3K/mTOR pathway have been shown to suppress cell proliferation. nih.gov While specific detailed data on this compound's direct impact on individual cell cycle regulators (like cyclins or Cdks) were not extensively available in the provided context, its known mechanism of inhibiting mTORC1, which affects protein synthesis and cell cycle progression, strongly implies an influence on these regulators. Studies on other dual PI3K/mTOR inhibitors have demonstrated effects on cell viability, apoptosis induction, and inhibition of key downstream targets like phosphorylated Akt and p70 S6 kinase, with cell cycle analysis being a common method to evaluate their impact on cell proliferation. researchgate.net Therefore, this compound's action on the PI3K/mTOR pathway is expected to modulate the activity of cell cycle machinery, likely leading to cell cycle arrest or delayed progression, particularly in the G1 phase, which is heavily influenced by growth signaling.

Specificity and Selectivity Profiling of this compound

This compound is characterized by its dual inhibitory activity targeting both PI3K and mTOR pathways. smolecule.com This dual-targeting approach distinguishes it from inhibitors that selectively target only one of these pathways.

Comparative Analysis with Single-Target PI3K Inhibitors (e.g., Idelalisib)

Idelalisib is a well-established example of a single-target PI3K inhibitor. However, unlike this compound which targets multiple isoforms of PI3K and mTOR, Idelalisib is a selective inhibitor specifically targeting the delta isoform of phosphoinositide 3-kinase (PI3Kδ). wikipedia.orgontosight.aimrc.ac.uknih.govnih.gov This specificity for PI3Kδ underlies Idelalisib's primary use in treating certain hematological malignancies where this isoform plays a crucial role in B-cell activation, proliferation, and survival. ontosight.ainih.govnih.gov

The key difference between this compound and Idelalisib lies in their breadth of target inhibition. This compound's dual PI3K/mTOR inhibition is designed to broadly disrupt signaling through both major arms of this interconnected pathway. smolecule.com In contrast, Idelalisib's action is more focused on a specific isoform of PI3K. wikipedia.orgontosight.ai This difference in target profile suggests that this compound may have a broader spectrum of activity across different cell types and malignancies where various PI3K isoforms and mTOR contribute to disease progression, whereas Idelalisib's efficacy is more specifically linked to cancers dependent on PI3Kδ signaling. Research findings indicate that Idelalisib abrogates PI3K/Akt signaling specifically in lymphoid cell lines and patient samples. nih.gov While direct comparative studies detailing the specificity and selectivity of this compound against a panel of kinases including PI3Kδ were not available in the provided information, its classification as a dual PI3K/mTOR inhibitor implies a different selectivity profile compared to the highly isoform-specific Idelalisib.

Comparative Analysis with Single-Target mTOR Inhibitors (e.g., Everolimus)

Everolimus is a single-target inhibitor of mTOR. wikipedia.orgmims.comnih.gov It functions as a mechanistic target of rapamycin (B549165) (mTOR) inhibitor by binding to the intracellular protein FKBP-12, forming a complex that subsequently blocks the serine-threonine kinase activity of mTOR. mims.com Everolimus is a rapamycin analog and is used in the treatment of various conditions, including certain cancers and for preventing organ transplant rejection. wikipedia.orgnih.govfishersci.ca

Preclinical Pharmacological Activities of Grd081 in in Vitro Systems

Anti-proliferative Effects of GRD081

Inhibition of Cancer Cell Line Proliferation

Specific data on the inhibitory effects of this compound on a panel of cancer cell lines, including IC50 values, are not available in the public domain.

Dose-Response Characterization in Cell Culture Models

No published studies detailing the dose-response relationship of this compound in cell culture models were found.

Induction of Apoptosis by this compound

Mechanisms of Programmed Cell Death Induction

While this compound is a dual PI3K/mTOR inhibitor, a pathway known to be involved in the regulation of apoptosis, the specific mechanisms by which this compound might induce programmed cell death have not been experimentally detailed in accessible literature. nih.govresearchgate.netresearchgate.net

Apoptotic Marker Analysis in this compound-Treated Cells

There are no available studies that have analyzed apoptotic markers such as caspase activation or PARP cleavage in cells treated with this compound.

Cellular Senescence and Autophagy Modulation

No information regarding the effects of this compound on cellular senescence or autophagy modulation has been found in the course of the information retrieval process.

Effects on Cellular Senescence Pathways

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in cancer, acting as a tumor-suppressive mechanism initially, but also contributing to tumor progression and therapy resistance in some contexts dovepress.comnih.gov. The PI3K/mTOR pathway is a key regulator of cellular senescence spandidos-publications.com. Inhibition of this pathway by dual inhibitors like this compound is expected to modulate the core senescence-associated signaling cascades, primarily the p53/p21 and p16/Rb pathways nih.govresearchgate.netmdpi.com.

In oncogene-induced senescence, the activation of oncogenes can lead to DNA damage, which in turn activates the p53 tumor suppressor protein. Activated p53 then induces the expression of the cyclin-dependent kinase (CDK) inhibitor p21, leading to cell cycle arrest dovepress.comnih.govmdpi.com. The PI3K/AKT/mTOR pathway can also be activated downstream of oncogenic signals or loss of tumor suppressors like PTEN, and its inhibition has been shown to influence p53 activity and stability spandidos-publications.comresearchgate.net.

The p16/Rb pathway is another critical regulator of senescence. The p16 protein is a CDK inhibitor that prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby halting cell cycle progression nih.govresearchgate.net. While the p53/p21 pathway is often associated with the initiation of senescence, the p16/Rb pathway is considered crucial for its maintenance mdpi.com. Dual PI3K/mTOR inhibitors can influence these pathways, although the precise effects can be cell-type and context-dependent. For instance, in some cancer models, inhibition of the PI3K/mTOR pathway can promote a senescent phenotype, contributing to its anti-proliferative effects aacrjournals.org.

Pathway ComponentEffect of Dual PI3K/mTOR Inhibition (Inferred)Reference
p53 Modulation of activity and stability spandidos-publications.comresearchgate.net
p21 Induction of expression downstream of p53 activation dovepress.comnih.gov
p16 Potential modulation, involved in maintenance of senescence mdpi.com
Rb Maintenance in a hypophosphorylated, active state nih.govresearchgate.net

Impact on Autophagic Flux and Lysosomal Activity

Autophagy is a cellular degradation and recycling process that is essential for maintaining cellular homeostasis. It involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation ksdb.orgjhoponline.com. The PI3K/mTOR pathway is a master negative regulator of autophagy ucsf.edukoreascience.krspandidos-publications.com. Consequently, dual inhibition of PI3K and mTOR is a potent inducer of autophagy ucsf.edumdpi.comdovepress.com.

In vitro studies have consistently demonstrated that treatment with dual PI3K/mTOR inhibitors leads to an accumulation of autophagosomes and an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker of autophagosome formation oncotarget.comaacrjournals.org. This induction of autophagy can have complex and sometimes contradictory roles in the context of cancer therapy. In some instances, the induced autophagy acts as a survival mechanism, allowing cancer cells to withstand the metabolic stress imposed by the inhibitor ucsf.eduspandidos-publications.com. In such cases, combining PI3K/mTOR inhibitors with autophagy inhibitors, such as chloroquine, can lead to enhanced cancer cell death ucsf.eduksdb.orgmdpi.com.

Conversely, some studies suggest that dual PI3K/mTOR inhibitors can impair autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation oncotarget.com. This impairment can be due to a blockage in the fusion of autophagosomes with lysosomes, leading to an accumulation of non-degradative autophagosomes oncotarget.com. This blockade of the terminal stages of autophagy can contribute to cell death oncotarget.comresearchgate.net. The impact on lysosomal activity itself can also be a factor, as some reports indicate that these inhibitors can affect lysosomal function researchgate.net.

Compound Class/ExampleEffect on AutophagyIn Vitro ModelReference
Dual PI3K/mTOR inhibitors Induction of autophagyPancreatic adenocarcinoma cells ucsf.edu
BEZ235 Induction of autophagy (pro-survival)Colorectal cancer cells ksdb.orgkoreascience.kr
NVP-BEZ235 Induction of autophagy (pro-survival)Hepatocellular carcinoma cells spandidos-publications.com
PI-103, NVP-BEZ235 Impairment of autophagic fluxHeLa cells, neuronal Schwann cells oncotarget.com
GSK458 (in combination) Induction of autophagic fluxOvarian clear-cell carcinoma cells aacrjournals.org

Immunomodulatory Effects in Cellular Models

The PI3K/mTOR pathway plays a pivotal role in the function and differentiation of various immune cells. As such, dual inhibitors of this pathway, including this compound, are expected to have significant immunomodulatory effects nih.govfrontierspartnerships.orguq.edu.au. A subchronic toxicity study of this compound in rats and dogs reported immunosuppression as one of the main adverse effects, which is consistent with the known role of the PI3K/mTOR pathway in immune function nih.gov.

Influence on Immune Cell Activity and Function

The activity of T lymphocytes, which are central to the adaptive immune response, is heavily dependent on the PI3K/mTOR pathway nih.govfrontierspartnerships.orgdntb.gov.ua. In vitro studies with dual PI3K/mTOR inhibitors have demonstrated profound effects on T cell function. For instance, inhibitors such as PI-103 and PKI-587 have been shown to interfere with IL-2-dependent responses in T cells, leading to an inhibition of the proliferation and effector functions of conventional T cells (non-Tregs) nih.govfrontierspartnerships.org.

Interestingly, these inhibitors can have a differential impact on regulatory T cells (Tregs), a subset of T cells that suppress immune responses and maintain self-tolerance. Some studies have shown that dual PI3K/mTOR inhibitors can promote the differentiation and expansion of induced Tregs (iTregs) and enhance their suppressive activity nih.govfrontierspartnerships.orgresearchgate.net. This selective effect on T cell subsets highlights the complex immunomodulatory properties of this class of compounds. The inhibition of PI3Kδ, a specific isoform of PI3K, has been shown to impair the production of cytokines like IFNγ by both CD4+ and CD8+ T cells and reduce their proliferative capacity researchgate.netmdpi.com.

InhibitorEffect on T Cell SubsetsIn Vitro SystemReference
PI-103, PKI-587 Inhibition of non-Treg proliferation and effector functionsHuman T cells nih.govfrontierspartnerships.org
PI-103, PKI-587 Increased differentiation and suppressor activity of iTregsHuman T cells nih.govfrontierspartnerships.org
Idelalisib (PI3Kδ inhibitor) Downregulation of T-cell mediated immunity, impaired IFNγ productionT-cells from CLL patients researchgate.netmdpi.com
Umbralisib (dual PI3Kδ/CK1ε inhibitor) Sustained Treg number and functionHuman T cells, CLL mouse model researchgate.net

Preclinical Pharmacological Activities of Grd081 in in Vivo Disease Models

Tumor Growth Inhibition Studies in Animal Models

Animal models are fundamental in preclinical oncology research for evaluating the efficacy of novel therapeutic agents. Studies on GRD081 have utilized these models to assess its ability to inhibit tumor growth and progression.

Efficacy in Xenograft Models

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a standard tool for assessing the in vivo efficacy of anticancer compounds. mdpi.comchampionsoncology.com These models allow for the evaluation of a drug's effect on human-derived tumors. mdpi.com In the context of PI3K/mTOR inhibitors, xenograft models with mutations in the PI3K pathway have been instrumental in demonstrating tumor growth suppression. smccro-lab.com While general studies indicate that dual PI3K/mTOR inhibitors show anti-proliferative activity and tumor growth suppression in various xenograft models, specific data detailing the efficacy of this compound in particular human tumor xenografts, including quantitative measures of tumor growth inhibition across different cancer types, are not extensively available in the public domain.

Interactive Data Table: Efficacy of PI3K/mTOR Inhibitors in Xenograft Models (Illustrative) This table illustrates the type of data typically generated in xenograft studies for PI3K/mTOR inhibitors. Specific data for this compound is not publicly available.

Cancer Type Xenograft Model Compound Class Tumor Growth Inhibition (%)
Breast Cancer MCF-7 Dual PI3K/mTOR Inhibitor Data not available
Glioblastoma U87-MG Dual PI3K/mTOR Inhibitor Data not available
Lung Cancer A549 Dual PI3K/mTOR Inhibitor Data not available

Efficacy in Syngeneic Tumor Models

Syngeneic tumor models, which utilize murine tumor cells implanted into immunocompetent mice of the same genetic background, are crucial for evaluating immunomodulatory agents. taconic.combiocytogen.com These models feature a fully functional immune system, allowing for the study of complex interactions between the therapy, the tumor, and the host's immune response. taconic.comcrownbio.com This is particularly relevant as the PI3K/mTOR pathway is known to play a role in modulating immune cell activity. nih.gov However, specific preclinical studies evaluating the efficacy of this compound in syngeneic tumor models have not been detailed in available literature. Such studies would be essential to understand its potential interplay with the immune system in a competent host.

Disease-Specific Models for Therapeutic Potential Evaluation

The therapeutic potential of this compound extends to its application in various disease-specific models, primarily focused on cancers but also including other pathologies where the PI3K/mTOR pathway is implicated.

Application in Various Preclinical Cancer Models

The PI3K/Akt/mTOR signaling pathway is one of the most frequently altered pathways in human tumors, with mutations in genes like PIK3CA and loss of the tumor suppressor PTEN being common. cancer.gov Consequently, inhibitors targeting this pathway have been evaluated in a wide range of preclinical cancer models. smccro-lab.com For instance, dual PI3K/mTOR inhibitors have been tested in models of breast cancer, glioblastoma, and prostate cancer. smccro-lab.com While this compound is classified as such an inhibitor, specific reports on its application and efficacy across a diverse panel of preclinical cancer models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) for specific cancer types, are limited. cancer.govcrownbio.com

Interactive Data Table: PI3K/mTOR Pathway Alterations in Different Cancers (Illustrative) This table shows common cancers with PI3K/mTOR pathway alterations where inhibitors like this compound could be applicable. Specific application data for this compound is not available.

Cancer Type Common Pathway Alterations Potential for PI3K/mTOR Inhibition
Breast Cancer PIK3CA mutations, PTEN loss High
Endometrial Cancer PTEN loss, PIK3CA mutations High
Glioblastoma PTEN loss High
Prostate Cancer PTEN loss High

Potential Application in Other PI3K/mTOR-Related Pathologies (e.g., neurodevelopmental disorders, fibrosis models)

Dysregulation of the PI3K/mTOR pathway is not limited to cancer and has been implicated in other diseases.

Neurodevelopmental Disorders : The PI3K/mTOR pathway is vital for normal brain development, and its disruption is linked to neurodevelopmental disorders such as autism spectrum disorder (ASD). frontiersin.orgaugmentiqs.comnih.gov Preclinical research uses various animal models to investigate the genetic and environmental mechanisms underlying these conditions. frontiersin.orgnih.gov While targeting this pathway is a theoretical therapeutic strategy, there is no specific preclinical data available that demonstrates the evaluation of this compound in animal models of neurodevelopmental disorders. frontiersin.orgnih.gov

Fibrosis Models : Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process in many chronic diseases affecting organs like the liver, lungs, and kidneys. augmentiqs.comscientificarchives.com The PI3K/mTOR pathway is involved in the activation of fibroblasts and the production of collagen, making it a target for anti-fibrotic therapies. mdpi.comscientificarchives.com Preclinical evaluation of potential anti-fibrotic compounds often utilizes models such as bleomycin-induced pulmonary fibrosis or carbon tetrachloride-induced liver fibrosis. augmentiqs.com Despite the mechanistic rationale, there are no published studies on the application or efficacy of this compound in in vivo fibrosis models.

Biomarker Analysis in Preclinical In Vivo Studies

Analysis of pharmacodynamic biomarkers is essential in the preclinical assessment of targeted agents like this compound to establish a link between drug exposure, target engagement, and biological response.

As a dual PI3K/mTOR inhibitor, the pharmacodynamic activity of this compound is evaluated by measuring the modulation of its direct targets and downstream signaling components. The PI3K/AKT/mTOR pathway is a critical regulatory network for cell functions, and its components are frequently overactive in tumor cells, such as human glioma cell lines. nih.gov

Key pharmacodynamic biomarkers for this compound include:

Akt Phosphorylation: PI3K activation leads to the phosphorylation of Akt. Inhibition of PI3K by this compound is expected to decrease the levels of phosphorylated Akt (p-Akt), which can be measured in tumor tissue samples.

mTORC1 Activity: The activity of the mTOR complex 1 (mTORC1) is assessed by examining the phosphorylation status of its downstream substrates. These include the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). A reduction in the phosphorylation of these substrates indicates successful target engagement by this compound.

Studies have highlighted the high expression of PI3K, AKT, and mTOR in tumor cells like the T98G human glioma line, establishing them as relevant targets and biomarkers for inhibitors like this compound. nih.gov

Table 1: Pharmacodynamic Biomarkers for this compound

BiomarkerPathway AssociationMethod of AssessmentRationale for Assessment
Phospho-Akt (p-Akt)PI3KWestern Blot, Immunohistochemistry (IHC), ELISADirect downstream effector of PI3K; its phosphorylation is a key indicator of pathway activation.
Phospho-S6 Ribosomal ProteinmTORC1Western Blot, Immunohistochemistry (IHC)Downstream target of mTORC1; its phosphorylation reflects mTORC1 activity and impact on protein synthesis.
Phospho-4E-BP1mTORC1Western Blot, Immunohistochemistry (IHC)Key regulator of cap-dependent translation downstream of mTORC1; its phosphorylation status indicates pathway inhibition.

The modulation of these pharmacodynamic biomarkers is directly correlated with the anticipated therapeutic efficacy of this compound. The PI3K/AKT/mTOR signaling pathway is pivotal in controlling cell proliferation, growth, survival, and apoptosis. nih.gov By inhibiting the phosphorylation of Akt and the activity of mTORC1, this compound disrupts these fundamental cellular processes in cancer cells.

The therapeutic effect, such as the inhibition of tumor growth observed in in vivo models, is mechanistically linked to the successful suppression of this signaling cascade. Therefore, demonstrating a clear relationship between the degree of biomarker inhibition (e.g., reduced p-Akt levels) and the extent of tumor growth inhibition provides strong evidence for the on-target activity of this compound and supports its further development.

Experimental Methodologies in Preclinical In Vivo Research

The design and execution of preclinical in vivo studies are critical for evaluating the efficacy and mechanism of action of investigational compounds like this compound.

The selection of appropriate animal models is fundamental to the preclinical evaluation of this compound.

Rodent Models: Sprague-Dawley rats have been utilized in preclinical studies of this compound. researchgate.netwanfangdata.com.cn Such standard rodent models are often used in initial toxicological and pharmacokinetic assessments.

Non-Rodent Models: Beagle dogs have also been used in the preclinical characterization of this compound, representing a common choice for a non-rodent species in regulatory toxicology studies. nih.govresearchgate.netresearchgate.net

Disease-Specific Models: For efficacy studies, xenograft models are commonly employed. This involves implanting human cancer cells, such as T98G human glioma cells, into immunocompromised mice. nih.govresearchgate.net The justification for using a model with T98G cells is their high expression of PI3K, AKT, and mTOR, making them theoretically sensitive to a dual inhibitor and thus a relevant model to test the compound's mechanism of action. nih.gov

Preclinical experimental designs for a compound like this compound typically involve several stages.

Efficacy Studies: In a typical xenograft model, once tumors reach a specified volume, animals are randomized into different groups. One group receives a vehicle control, while other groups are treated with this compound. The primary endpoint is the measurement of tumor volume over time to assess the anti-proliferative effect of the compound.

A variety of well-established techniques are employed to analyze tissues and cells from animal models to understand the effects of this compound.

Gene Expression Analysis: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure the mRNA expression levels of target genes within the PI3K/AKT/mTOR pathway in collected tumor tissue. nih.govresearchgate.net

Protein Analysis: Western blotting is a standard method to quantify the total and phosphorylated levels of key proteins like Akt and S6K in tumor lysates, providing direct evidence of target engagement.

Immunohistochemistry (IHC): IHC is used to visualize the expression and phosphorylation status of biomarker proteins within the histological context of the tumor tissue. This technique provides spatial information about target inhibition across the tumor microenvironment.

Table 2: Summary of Experimental Methodologies

ComponentDescriptionJustification / Example
Animal ModelsUse of rodents (Sprague-Dawley rats), non-rodents (beagle dogs), and immunocompromised mice for xenografts. nih.govresearchgate.netwanfangdata.com.cnTo assess toxicology and efficacy in relevant biological systems. The T98G glioma xenograft model is used due to high expression of PI3K/mTOR pathway components. nih.gov
Efficacy Study DesignTumor-bearing animals are randomized to receive vehicle control or this compound, with tumor volumes measured over time.To determine the statistical significance of tumor growth inhibition as a primary measure of therapeutic potential.
Mechanism Study DesignCollection of tumor tissues at study endpoint for ex vivo analysis.To correlate the observed efficacy with on-target biomarker modulation (e.g., p-Akt reduction).
Analysis TechniquesRT-qPCR, Western Blotting, Immunohistochemistry (IHC). nih.govresearchgate.netTo quantify changes in gene expression, protein levels, and protein phosphorylation to confirm the mechanism of action at the molecular level.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Grd081 and Analogues

Principles of Structure-Activity Relationship (SAR) in Inhibitor Design

The exploration of SAR is a cornerstone of medicinal chemistry, aiming to decipher the relationship between the two-dimensional and three-dimensional structure of a molecule and its biological activity.

Identification of Key Pharmacophores for PI3K/mTOR Inhibition

A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For dual PI3K/mTOR inhibitors, several key pharmacophoric features have been identified through the study of various chemical scaffolds. These typically include:

A Hinge-Binding Motif: A heterocyclic core, such as quinoline, pyrimidine (B1678525), or purine, that forms crucial hydrogen bonds with the hinge region of the kinase domain of both PI3K and mTOR. oncotarget.comresearchgate.netrsc.org

Hydrophobic Pockets: Aromatic rings and other hydrophobic groups that occupy specific hydrophobic pockets within the ATP-binding site, contributing to binding affinity. researchgate.net

Hydrogen Bond Acceptors and Donors: Functional groups capable of forming hydrogen bonds with specific amino acid residues in the active site, such as serine and valine, which can enhance potency and selectivity. researchgate.netrsc.org

Solvent-Exposed Region: A region of the molecule that extends towards the solvent-exposed area of the binding site, where modifications can be made to improve physicochemical properties like solubility without negatively impacting binding.

A common pharmacophore model for PI3K/mTOR inhibitors might consist of one hydrogen bond acceptor, one hydrogen bond donor, a hydrophobic group, and two aromatic rings. researchgate.net

Impact of Chemical Modifications on Biological Activity

Systematic chemical modifications of a lead compound are performed to probe the SAR and optimize its properties. For PI3K/mTOR inhibitors, modifications to different parts of the molecule can have profound effects:

Substituents on Aromatic Rings: The addition, removal, or change of substituents on aromatic rings can influence hydrophobic interactions and electronic properties, thereby affecting binding affinity.

Linker Groups: The nature and length of linkers connecting different pharmacophoric elements can alter the molecule's conformation and its fit within the binding pocket.

Terminal Groups: Modifications at the solvent-exposed end of the molecule are often undertaken to improve properties such as solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy. For example, the introduction of a morpholine (B109124) group is a common strategy in PI3K inhibitor design to enhance solubility and has been a feature of many inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for GRD081 Derivatives

QSAR represents a computational and mathematical approach to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This allows for the prediction of the activity of novel, un-synthesized compounds.

Computational Approaches in Predictive Activity Modeling

Several computational methods are employed to build QSAR models for kinase inhibitors. These models are trained on a dataset of compounds with known activities to establish a predictive relationship.

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates a model by correlating the biological activity of compounds with their steric and electrostatic fields.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to provide a more comprehensive model.

Pharmacophore-Based Alignment: This method aligns molecules based on a common pharmacophore before generating the QSAR model, ensuring that the compared structural features are functionally equivalent. nih.gov

Machine Learning Algorithms: Techniques such as partial least squares (PLS), multiple linear regression (MLR), and support vector machines (SVM) are used to build the mathematical models that relate the calculated descriptors to the biological activity. scholarsportal.info

A robust QSAR model is characterized by high internal and external predictive power, typically evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). researchgate.net

Application of Descriptors for Biological Activity Prediction

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is crucial for building an accurate QSAR model. Descriptors can be categorized as:

1D Descriptors: These include simple properties like molecular weight, atom counts, and logP (a measure of lipophilicity).

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric, electronic, and thermodynamic properties, as well as molecular shape descriptors.

In the context of PI3K/mTOR inhibitors, 3D descriptors are particularly important as they can capture the specific three-dimensional interactions between the inhibitor and the kinase active site. researchgate.net

Design and Synthesis of this compound Analogues for Enhanced Potency and Selectivity

The insights gained from SAR and QSAR studies are invaluable for the rational design of new analogs with improved characteristics. The goal is typically to enhance potency against both PI3K and mTOR, improve selectivity over other kinases, and optimize pharmacokinetic properties.

The design and synthesis of new analogs would involve a cyclical process:

Design: Based on the established SAR and QSAR models, new molecules with specific structural modifications are designed in silico.

Synthesis: The designed compounds are then chemically synthesized.

Biological Evaluation: The synthesized analogs are tested for their inhibitory activity against PI3K and mTOR, as well as their cellular effects.

Iteration: The new data is used to refine the SAR and QSAR models, and the cycle is repeated to further optimize the lead compound.

Without the specific structural information for this compound, the application of these principles remains in the general context of dual PI3K/mTOR inhibitor development. The specific structural modifications and the resulting data tables that would be central to this section cannot be generated.

Rational Design Strategies for Compound Optimization

The rational design of dual PI3K/mTOR inhibitors like this compound involves a multifaceted approach aimed at enhancing potency, selectivity, and pharmacokinetic properties. A key strategy is the modification of known chemical scaffolds that have shown affinity for the ATP-binding site of these kinases. The thieno[3,2-d]pyrimidine (B1254671) scaffold, for instance, has been a fertile ground for the development of such inhibitors.

One of the primary rational design strategies involves the exploration of different substituents on the core scaffold to improve interactions with key amino acid residues in the kinase domain. For example, modifications to the morpholine and aryl groups attached to the pyrimidine ring can significantly impact inhibitory activity. The introduction of a morpholine group often enhances potency and improves physicochemical properties.

Another critical aspect of rational design is addressing metabolic liabilities. Early-generation inhibitors often suffered from rapid metabolism, limiting their clinical utility. Strategies to overcome this include the introduction of metabolic blockers, such as fluorine atoms, at positions susceptible to oxidation by cytochrome P450 enzymes. Furthermore, optimizing the lipophilicity and polar surface area of the molecule is crucial for achieving good oral bioavailability and cell permeability.

Computational methods, including molecular docking and dynamics simulations, play a pivotal role in the rational design process. mdpi.com These techniques allow researchers to visualize how a compound binds to the target protein, predict the effect of structural modifications on binding affinity, and identify potential off-target interactions. mdpi.com This in-silico approach helps prioritize the synthesis of compounds that are most likely to have the desired activity profile, thereby saving time and resources.

The table below illustrates a hypothetical SAR study on a series of thieno[3,2-d]pyrimidine analogues, demonstrating how systematic modifications can influence inhibitory activity against PI3Kα and mTOR.

Compound R1 Group R2 Group PI3Kα IC50 (nM) mTOR IC50 (nM)
Analogue A HPhenyl50120
Analogue B MethylPhenyl45110
Analogue C H4-Fluorophenyl2560
Analogue D Methyl4-Fluorophenyl2055
Analogue E HPyridinyl1530
Analogue F MethylPyridinyl1025

This table is illustrative and based on general SAR principles for this class of compounds.

Exploration of Chemical Space for Dual PI3K/mTOR Inhibitors

The exploration of chemical space for dual PI3K/mTOR inhibitors has expanded significantly over the past decades, moving from natural products to a wide array of synthetic scaffolds. frontiersin.org The initial discovery of compounds like wortmannin and LY294002, which showed dual inhibitory activity, paved the way for the development of more drug-like molecules.

A significant area of exploration has been the development of compounds based on various heterocyclic core structures that can mimic the adenine moiety of ATP. Scaffolds such as quinazolines, pyridopyrimidines, and imidazoquinolines have all been successfully utilized to generate potent dual inhibitors. The diversity of these scaffolds allows for fine-tuning of the inhibitor's properties to achieve the desired balance of PI3K and mTOR inhibition, as well as selectivity against other kinases.

Macrocyclization represents another innovative approach to exploring new chemical space for PI3K/mTOR inhibitors. plos.org By constraining the molecule into a cyclic structure, it is possible to improve potency and selectivity by pre-organizing the compound in a conformation that is favorable for binding. plos.org This strategy can also lead to compounds with improved pharmacokinetic properties, such as increased metabolic stability and cell permeability. plos.org

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for navigating this vast chemical space. wikipedia.org By establishing a mathematical relationship between the structural features of a set of compounds and their biological activity, QSAR models can be used to predict the activity of novel, unsynthesized molecules. wikipedia.org These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural properties of the compounds.

The following table presents a hypothetical QSAR model for predicting the inhibitory activity of a series of dual PI3K/mTOR inhibitors.

Descriptor Coefficient Significance (p-value)
LogP -0.25< 0.05
Polar Surface Area 0.15< 0.05
Molecular Weight -0.01> 0.05
Number of H-bond Donors 0.30< 0.01
Number of H-bond Acceptors 0.20< 0.01

This table is illustrative. The equation for this hypothetical model could be: pIC50 = 2.5 - 0.25(LogP) + 0.15(PSA) + 0.30(H-bond Donors) + 0.20(H-bond Acceptors).

This model suggests that lower lipophilicity (LogP) and a higher number of hydrogen bond donors and acceptors are beneficial for activity in this hypothetical series. Such models, when properly validated, can guide the design of new compounds with potentially enhanced dual inhibitory potency. The continuous exploration of novel chemical scaffolds and the application of advanced computational tools are essential for the future development of effective and safe dual PI3K/mTOR inhibitors.

Synthetic Methodologies and Chemical Development of Grd081

Retrosynthetic Analysis of GRD081

A retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. This approach allows for the logical planning of a synthetic route. For a complex molecule like this compound, a typical retrosynthetic strategy would involve the disconnection of key chemical bonds to identify robust and high-yielding reactions for its assembly.

Given the common scaffolds of dual PI3K/mTOR inhibitors, the retrosynthetic analysis of this compound would likely commence by disconnecting the core heterocyclic structure. This often involves identifying key amide or carbon-nitrogen bond formations that can be readily achieved in the forward synthesis. The analysis would proceed by further simplifying the resulting fragments, often leading to substituted aromatic or heteroaromatic precursors. The ultimate goal is to arrive at simple, readily available building blocks.

Key Disconnections in a Hypothetical Retrosynthesis of this compound:

Disconnection PointCorresponding Forward ReactionResulting Precursors
Amide BondAmide coupling (e.g., using HATU, HOBt)A carboxylic acid and an amine
C-N Bond (e.g., in a pyrimidine (B1678525) ring)Nucleophilic aromatic substitutionA dihalopyrimidine and an amine
C-C Bond (e.g., Suzuki or Sonogashira coupling)Palladium-catalyzed cross-couplingAn aryl halide and an aryl boronic acid/ester or a terminal alkyne

Key Synthetic Steps and Intermediates for this compound Production

The forward synthesis, guided by the retrosynthetic analysis, would involve a series of carefully orchestrated chemical reactions to construct the this compound molecule.

Starting Materials and Chemical Precursors

The synthesis of a complex molecule like this compound would necessitate a range of starting materials and chemical precursors. These would likely include functionalized heterocyclic compounds, substituted anilines, and various reagents for coupling and functional group manipulation.

Commonly Utilized Precursors in the Synthesis of PI3K/mTOR Inhibitors:

Precursor TypeExamples
Heterocyclic CoresDichloropyrimidines, aminopyrazines, quinoline derivatives
Substituted Anilines4-Fluoro-3-nitroaniline, 2-amino-5-methylpyridine
Coupling PartnersArylboronic acids, organozinc reagents, terminal alkynes
ReagentsPalladium catalysts, coupling agents (e.g., HATU), bases (e.g., DIPEA)

Crucial Coupling Reactions and Functional Group Introductions

The assembly of the core structure of this compound would rely on robust and efficient chemical reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, are frequently employed in the synthesis of related inhibitors to form key carbon-carbon and carbon-nitrogen bonds.

Purification and Characterization Techniques in Compound Synthesis

The synthesis of any chemical compound for potential therapeutic use requires rigorous purification and characterization to ensure its identity, purity, and stability.

Chromatographic Methods for Product Isolation

Following each synthetic step, the crude reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and residual reagents. Chromatographic techniques are indispensable for isolating the target compound.

Flash Column Chromatography: This is a standard technique used for the routine purification of reaction intermediates and the final product on a laboratory scale. It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for the final compound, preparative HPLC is often employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, allowing for excellent separation of closely related compounds.

Spectroscopic and Analytical Validation of Synthesized this compound

Once purified, the identity and structure of the synthesized this compound must be unequivocally confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, which in turn confirms its elemental composition.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound. By comparing the retention time of the synthesized material with a reference standard (if available) and by analyzing the peak area, the purity can be quantified, often in excess of 99%.

Synergistic and Combination Research with Grd081

Investigation of Synergistic Effects with Other Therapeutic Agents

Investigating the synergistic effects of GRD081 with other therapeutic agents is a key area of research, aiming to improve treatment outcomes by leveraging the combined impact of different compounds. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. mdpi.comresearchgate.netresearchgate.net

Enhanced Efficacy in Preclinical Disease Models with Co-treatment Strategies

Studies have investigated this compound in combination with other chemotherapeutic agents, demonstrating enhanced efficacy against certain tumor types in preclinical models. smolecule.com Preclinical studies are crucial for establishing the biological plausibility and rationale for using investigational products in targeted patient populations. fda.gov These studies often involve the use of animal models of disease to characterize morphological and functional changes. fda.gov

While specific detailed data tables for this compound combination studies in preclinical models were not extensively found in the search results, the principle of enhanced efficacy in preclinical models with co-treatment strategies is well-established in cancer research. For example, combining a KRAS G12D inhibitor with immune checkpoint inhibitors led to durable tumor elimination and significantly improved survival outcomes in preclinical models of pancreatic cancer. mdanderson.org Similarly, the combination of an oncolytic adenovirus (Delta-24-RGD) and ONC201 showed a better response than each agent alone in preclinical models of pediatric high-grade gliomas, including diffuse midline gliomas. nih.gov

Mechanistic Basis of Synergism (e.g., overcoming resistance, targeting parallel pathways)

The mechanistic basis of synergism with this compound combinations can involve several factors, including overcoming resistance and targeting parallel pathways. Synergistic interactions can arise from the aggregation of single drug-driven effects and specific changes in the phosphorylation of cell fate regulators. biorxiv.org They can also involve modulating signaling pathways, increasing sensitivity to drug responses, and potentially inhibiting drug resistance mechanisms. biorxiv.org

This compound's dual inhibition of PI3K and mTOR pathways suggests a potential mechanism for synergism by simultaneously targeting two crucial pathways involved in cell growth and survival. smolecule.com Targeting parallel pathways is a known strategy to achieve synergistic effects and overcome resistance mechanisms. biorxiv.orgnih.govnih.gov For instance, the combined blockade of the PI3K/AKT and MAPK pathways has been shown to act synergistically and abolish resistance mechanisms in various tumors. biorxiv.org

Overcoming resistance is a significant aspect of combination therapy. mdpi.comresearchgate.net Drug combinations can help to inhibit multi-drug resistance through several modes of action. researchgate.net While direct information on how this compound specifically overcomes resistance in combination was not detailed, the general principle of combination therapy addressing resistance by targeting multiple pathways or mechanisms is well-documented. researchgate.netnih.gov

This compound in Combination with Immunomodulatory Approaches

The investigation of this compound in combination with immunomodulatory approaches explores its potential to enhance anti-tumor immunity and modulate the tumor microenvironment. smolecule.com

Impact on Anti-tumor Immunity when Combined with Immune Checkpoint Inhibitors

Research indicates that this compound may modulate the activity of immune cells, potentially improving anti-tumor responses. smolecule.com Combining this compound with immune checkpoint inhibitors (ICIs), such as those targeting CTLA-4, PD-1, and PD-L1, is a rational approach given the role of these pathways in regulating anti-tumor immunity. nih.govcancerresearchuk.org ICIs have revolutionized cancer treatment by blocking proteins that stop the immune system from attacking cancer cells. cancerresearchuk.org

Combining ICIs with other therapies, including targeted therapies, is being explored to improve clinical response. nih.gov The rationale for such combinations considers immune-mediated mechanisms like immunogenic cell death, antigen release and presentation, activation of T-cell responses, and depletion of immunosuppression. nih.gov Preclinical evidence supports the combination of checkpoint blocking antibodies with agonists of T-cell costimulatory receptors for potential synergistic effects. nih.gov

While specific data on this compound combined with ICIs was not found, the general concept of combining targeted therapies with ICIs to enhance anti-tumor immunity is an active area of research. For example, combining a KRAS inhibitor with ICIs showed promising results in preclinical pancreatic cancer models by activating immune cells. mdanderson.org Similarly, oncolytic viruses, which can improve the immune response to tumors, are being combined with checkpoint inhibitors to enhance checkpoint blockade. frontiersin.org

Role of this compound in Modulating the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem that plays a crucial role in tumor development, progression, and resistance to therapy. frontiersin.orgnih.govdiva-portal.org It consists of tumor cells, immune cells, stromal cells, and the extracellular matrix (ECM). frontiersin.org Modulating the TME can influence tumor growth, metastasis, and therapeutic efficacy. frontiersin.org

Research suggests that this compound may influence immune cell activity, which could enhance anti-tumor immunity within the TME. smolecule.com Targeted therapies and immunotherapies can indirectly affect tumor cells by modulating the TME and/or effector immune cells. diva-portal.org Strategies to modulate the TME include targeting the ECM, influencing immune cell infiltration and activity, and altering the metabolic landscape. frontiersin.orgnih.gov

Combining therapies can lead to remodeling of the TME towards a more pro-inflammatory state, which can augment the anti-tumor immune response. nih.gov For instance, the combination of Delta-24-RGD and ONC201 in preclinical glioma models revealed a reshaping of the TME to a proinflammatory phenotype. nih.gov While direct evidence of this compound's specific role in modulating the TME was limited in the search results, its potential to influence immune cells smolecule.com suggests it could play a role in altering the TME composition and function when used in combination therapies.

Broader Academic Implications and Future Research Directions

GRD081 as a Research Tool for PI3K/mTOR Signaling Pathway Elucidation

The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism. nih.govmdpi.com Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention. nih.gov Dual PI3K/mTOR inhibitors like this compound are invaluable research implements for dissecting the complexities of this pathway. smolecule.com

Contribution to Understanding Fundamental Cellular Processes

As a dual inhibitor, this compound simultaneously blocks two key nodes in the PI3K/mTOR pathway. smolecule.com This comprehensive inhibition helps researchers to understand the downstream consequences of pathway shutdown more completely than single-target agents. For instance, inhibiting mTORC1 alone can lead to a feedback activation of PI3K signaling, which can complicate the interpretation of experimental results. mdpi.com By inhibiting both PI3K and mTOR, compounds like this compound can provide a clearer picture of the pathway's role in fundamental processes such as:

Cell Cycle Progression: The PI3K/mTOR pathway is known to drive cell cycle entry and progression. nih.gov The use of dual inhibitors allows for the precise study of how its abrogation leads to cell cycle arrest.

Apoptosis: this compound has been shown to induce programmed cell death, or apoptosis, in cancer cell lines. smolecule.com This makes it a useful tool for investigating the molecular switches that govern cell survival and death in response to PI3K/mTOR signaling.

Metabolism: The pathway is a central regulator of cellular metabolism. Dual inhibitors can be employed to study the metabolic reprogramming that occurs in cancer and other diseases.

Utility in Target Validation Studies

Target validation is a critical step in the drug development process, confirming that modulation of a specific molecular target has the intended therapeutic effect. pelagobio.comnih.gov Dual PI3K/mTOR inhibitors like this compound play a crucial role in validating the PI3K/mTOR pathway as a therapeutic target in various disease contexts. smolecule.com

By observing the phenotypic effects of this compound in preclinical models, researchers can confirm that inhibiting the PI3K/mTOR pathway leads to desired outcomes, such as tumor growth inhibition. smolecule.com Furthermore, the use of such inhibitors can help to identify patient populations that are most likely to respond to PI3K/mTOR-targeted therapies, often those with specific genetic mutations in the pathway. atcc.org The process of target validation is essential for de-risking the development of new drugs and increasing the likelihood of clinical success. pelagobio.com

Innovations in Preclinical Model Development for PI3K/mTOR Inhibitor Research

The development of more physiologically relevant preclinical models is essential for accurately predicting the clinical efficacy of PI3K/mTOR inhibitors. wellbeingintlstudiesrepository.org Recent years have seen significant advancements in both in vitro and in vivo modeling systems.

Advanced In Vitro Systems (e.g., 3D organoids, co-culture models)

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of the in vivo tumor microenvironment. gramene.org To address this, researchers are increasingly turning to advanced in vitro systems:

3D Organoids: These are self-organizing, three-dimensional structures grown from stem cells that can mimic the architecture and function of an organ or tumor. atcc.orgfrontiersin.orgmdpi.com Tumor-derived organoids, or "tumoroids," can be used to test the efficacy of drugs like this compound in a patient-specific manner. tempus.com

Co-culture Models: These models involve culturing cancer cells together with other cell types found in the tumor microenvironment, such as immune cells or fibroblasts. nih.gov This allows for the study of how interactions between different cell types influence the response to PI3K/mTOR inhibitors. nih.gov

Model TypeDescriptionAdvantages for PI3K/mTOR Inhibitor Research
3D Organoids Self-organizing 3D cultures derived from stem cells or patient tissues that mimic organ/tumor architecture. frontiersin.orgmdpi.com- Better representation of in vivo cell-cell interactions. atcc.org- Potential for personalized medicine by testing drugs on patient-derived organoids. tempus.com- Recapitulation of tumor heterogeneity. frontiersin.org
Co-culture Models In vitro systems where two or more different cell types are grown together. nih.gov- Allows for the study of tumor-stroma and tumor-immune interactions. nih.gov- Can reveal how the microenvironment influences drug response. nih.gov

Refined In Vivo Animal Models

Animal models remain a cornerstone of preclinical cancer research. wellbeingintlstudiesrepository.org Studies with this compound have been conducted in Sprague-Dawley rats and beagle dogs to assess its subchronic toxicity. nih.gov Beyond toxicity studies, several types of refined animal models are used to evaluate the efficacy of PI3K/mTOR inhibitors:

Patient-Derived Xenografts (PDX): These models involve implanting tumor tissue from a human patient into an immunodeficient mouse. frontiersin.org PDX models are thought to better reflect the heterogeneity and drug response of the original human tumor. frontiersin.org

Genetically Engineered Mouse Models (GEMMs): In these models, mice are genetically modified to develop tumors that are driven by specific oncogenic mutations, such as those in the PI3K pathway. iitri.org GEMMs are valuable for studying the role of specific genetic alterations in tumorigenesis and drug response. iitri.org

Humanized Mouse Models: These are immunodeficient mice that have been engrafted with a functional human immune system. frontiersin.org Humanized mice are particularly useful for evaluating the effects of PI3K/mTOR inhibitors on the immune system and for testing immunotherapies in combination with targeted agents. smolecule.comfrontiersin.org

Model TypeDescriptionAdvantages for PI3K/mTOR Inhibitor Research
Patient-Derived Xenografts (PDX) Implantation of human tumor tissue into immunodeficient mice. frontiersin.org- Preserves the heterogeneity of the original tumor. frontiersin.org- High predictive value for clinical outcomes. frontiersin.org
Genetically Engineered Mouse Models (GEMMs) Mice with engineered genetic mutations that lead to spontaneous tumor development. iitri.org- Allows for the study of tumor initiation and progression in an intact immune system. iitri.org- Useful for studying the role of specific driver mutations. iitri.org
Humanized Mouse Models Immunodeficient mice with a reconstituted human immune system. frontiersin.org- Enables the study of interactions between the human immune system and human tumors. frontiersin.org- Valuable for testing immunomodulatory effects of drugs like this compound. smolecule.com

Future Prospects for Novel Dual PI3K/mTOR Inhibitors

The development of dual PI3K/mTOR inhibitors continues to be an active area of research. While several compounds have entered clinical trials, none have yet received FDA approval, highlighting the challenges in translating preclinical efficacy into clinical benefit. scispace.com

Future research in this area is likely to focus on several key aspects:

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from dual PI3K/mTOR inhibition is a high priority. atcc.org

Combination Therapies: Combining dual PI3K/mTOR inhibitors with other targeted agents or with chemotherapy is a promising strategy to overcome resistance and enhance efficacy. scispace.com

Next-Generation Inhibitors: The development of new inhibitors with improved selectivity, potency, and pharmacokinetic properties is ongoing. This includes the exploration of novel chemical scaffolds and the design of inhibitors that can overcome known resistance mechanisms. nih.gov

The continued investigation of compounds like this compound and the development of more sophisticated preclinical models will undoubtedly deepen our understanding of the PI3K/mTOR pathway and pave the way for more effective cancer therapies.

Development of Next-Generation Compounds with Improved Profiles

The discovery of a promising lead compound invariably catalyzes efforts to develop next-generation analogs with superior properties. For a compound like this compound, this would involve research focused on enhancing antiviral efficacy, improving metabolic stability, and reducing toxicity. A key strategy in this area is the development of prodrugs. For instance, the development of Brincidofovir (CMX001), a lipid-based prodrug of cidofovir, was aimed at improving oral bioavailability and reducing the nephrotoxicity associated with the parent compound. asm.orgmdpi.com Similarly, research into derivatives of existing antiviral agents, such as the (S)-HPMPA based prodrug ODE-(S)-HPMPA formate, has shown significantly better anti-orthopoxvirus activity in vitro and in vivo compared to the parent compounds. qeios.comqeios.com

Another avenue of research involves targeting different viral proteins or host factors to overcome potential resistance. For example, the antiviral drug Tecovirimat targets the F13 protein of orthopoxviruses, which is crucial for the formation of extracellular viral particles. plos.orgfrontiersin.org Research into compounds with novel mechanisms of action, such as those that interfere with viral intermediate and late gene expression, provides a basis for developing new classes of antivirals. asm.org The identification of tecovirimat-resistant mutations underscores the continuous need for developing next-generation therapies. plos.org

Future research in this area would likely focus on a multi-pronged approach, combining medicinal chemistry, computational modeling, and structural biology to design and synthesize novel compounds. This could involve creating derivatives of the this compound scaffold to optimize its pharmacophoric profile, similar to how derivatives of amantadine (B194251) and rimantadine (B1662185) have been explored for their anti-orthopoxvirus activity. mdpi.com

Exploration of New Therapeutic Areas Beyond Current Focus

A significant trend in antiviral research is the development of broad-spectrum antiviral agents (BSAAs), which could be effective against a range of viruses. nih.govsprind.org This is particularly crucial for pandemic preparedness, offering a first line of defense against emerging viral threats. sprind.org A compound like this compound, initially identified for its anti-orthopoxvirus activity, would likely be screened against other viruses to determine its therapeutic potential beyond its initial target.

Research into compounds that target host-cell pathways essential for viral replication is a promising strategy for achieving broad-spectrum activity. For example, compounds that modulate the host SKI complex, a key component of the RNA decay pathway, have shown broad-spectrum potential against viruses like SARS-CoV-2 and influenza. umventures.org Similarly, PI3K inhibitor compounds are being investigated as potential broad-spectrum antivirals due to their ability to block a host process that many viruses require for infection. teniwha.com

The exploration of new therapeutic areas for a compound like this compound would involve extensive in vitro and in vivo testing against a panel of different viruses. This research would not only expand the potential clinical utility of the compound but also contribute to a deeper understanding of the common pathways that different viruses exploit for their replication.

Methodological Advancements in Compound Characterization

The comprehensive characterization of a new chemical entity like this compound relies on a suite of advanced and evolving research methodologies. These techniques are crucial for understanding its mechanism of action, identifying potential off-target effects, and discovering biomarkers for its activity.

Development of High-Throughput Screening Methods for this compound-like Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify potential drug candidates. plos.org The initial discovery of a compound like this compound may have resulted from such a screening campaign. The development of more refined and targeted HTS methods is a continuous area of research.

For antiviral drug discovery, HTS assays are designed to detect the inhibition of viral replication in cell cultures. asm.org This can be facilitated by the use of reporter genes, such as Green Fluorescent Protein (GFP), which can be inserted into the viral genome to provide a readily detectable signal. pnas.org The development of HTS-compatible assays, such as FRET-based assays for viral enzymes, allows for the screening of compounds that target specific viral proteins. doi.org

Future advancements in HTS for this compound-like compounds could involve the use of more complex and physiologically relevant cell models, such as organoids, in the screening process. Furthermore, the integration of artificial intelligence and machine learning with HTS data can help in identifying promising candidates and predicting their activity, thereby accelerating the drug discovery process.

Application of Advanced Imaging and Omics Technologies for Pathway Analysis

Understanding the precise mechanism of action of a new compound is critical for its further development. Advanced imaging and "omics" technologies play a pivotal role in this process.

Advanced Imaging: Techniques such as fluorescence microscopy, live-cell imaging, and electron microscopy are invaluable for visualizing virus-host interactions at a subcellular level. mdpi.commdpi.com These methods can be used to study how a compound like this compound affects different stages of the viral life cycle, from entry and replication to assembly and egress. mdpi.com Molecular imaging techniques, including PET and SPECT, can provide real-time information on viral dynamics and the effect of antiviral treatment in living organisms. nih.gov

Omics Technologies: The collective analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) provides a global view of the cellular response to viral infection and drug treatment. mdpi.comcellbiopharm.comresearchgate.net

Transcriptomics , for example, can reveal changes in host gene expression following treatment with an antiviral compound, offering clues about its mechanism of action and potential off-target effects. cellbiopharm.comresearchgate.net

Proteomics can identify the host and viral proteins that interact with the compound or are affected by its presence, helping to pinpoint its direct target. frontiersin.org

Metabolomics can shed light on how the compound alters cellular metabolism, which is often hijacked by viruses for their replication.

The integration of these multi-omics datasets provides a comprehensive understanding of the complex interplay between the virus, the host, and the antiviral compound, paving the way for more rational drug design and personalized therapeutic strategies. creative-proteomics.com

Q & A

How can researchers develop a focused research question for studying GRD081's biochemical mechanisms?

A robust research question must align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, specify variables (e.g., dose-response relationships, molecular targets) using frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome). Example: "How does this compound modulate [specific pathway] compared to [existing compound] in [cell type/model]?" Prioritize gaps identified in literature reviews, ensuring the question is testable via quantifiable endpoints (e.g., enzyme kinetics, gene expression) .

Q. What experimental design principles apply to this compound's in vitro/in vivo studies?

Adopt a factorial design to isolate this compound’s effects from confounding variables. For dose-response studies, use randomized block designs to control batch effects. Include negative controls (e.g., solvent-only) and positive controls (known agonists/antagonists). Sample size calculations should follow power analysis (α=0.05, β=0.2) .

Q. How should researchers select data collection methods for this compound's pharmacokinetic studies?

Choose methods based on data type:

Data Type Method Example for this compound
QuantitativeHPLC, mass spectrometryPlasma concentration-time curves
QualitativeMicroscopy, behavioral assaysSubcellular localization patterns
Mixed-methodsIntegrated metabolomics + transcriptomicsMechanistic pathway validation
Validate instruments via intra-/inter-assay precision tests .

Advanced Research Questions

Q. How can contradictory findings in this compound studies (e.g., opposing efficacy results) be systematically analyzed?

Apply contradiction analysis frameworks:

Identify principal contradictions : Determine if discrepancies arise from methodological variability (e.g., cell line differences) or contextual factors (e.g., dosage regimes) .

Triangulate data : Cross-validate results using orthogonal techniques (e.g., Western blot vs. ELISA for protein quantification).

Meta-regression : Statistically assess heterogeneity across studies (e.g., via Cochrane’s Q-test) .

Q. What advanced statistical approaches are suitable for this compound’s multi-omics data integration?

Use dimensionality reduction (PCA, t-SNE) to identify latent variables in transcriptomic/proteomic datasets. For causal inference, apply Bayesian networks or structural equation modeling (SEM) to map this compound’s interaction networks. Address missing data via multiple imputation or maximum likelihood estimation .

Q. How can researchers ensure reproducibility in this compound’s preclinical studies?

  • Protocol standardization : Pre-register methods on platforms like Open Science Framework.
  • Blinding : Mask treatment groups during data collection/analysis.
  • Replication : Conduct independent experiments across labs using identical this compound batches .

Ethical and Regulatory Considerations

Q. What GDPR compliance steps are critical for this compound clinical trials involving human biospecimens?

  • Data minimization : Collect only essential identifiers (e.g., age, sex) directly tied to the research question.
  • Informed consent : Explicitly state if this compound-related data will be archived for future studies.
  • Anonymization : Use pseudonymization tools (e.g., one-way hashing) for biospecimen metadata .

Q. How should researchers address ethical conflicts in this compound’s animal studies?

Follow the "3Rs" (Replacement, Reduction, Refinement):

Replace in vivo models with in silico simulations where feasible.

Reduce sample sizes via robust experimental design.

Refine endpoints to minimize distress (e.g., non-invasive imaging over terminal procedures) .

Methodological Innovation

Q. What strategies improve hypothesis generation for this compound’s novel applications?

  • Iterative grounded theory : Code unstructured data (e.g., patient feedback) to identify emergent themes.
  • Systems biology : Construct this compound-perturbed interaction networks using tools like Cytoscape .

Q. How can cross-disciplinary approaches enhance this compound’s translational research?

Integrate cheminformatics (molecular docking simulations), pharmacoepidemiology (real-world adverse event data), and clinical pharmacology (population PK/PD modeling) to address complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.